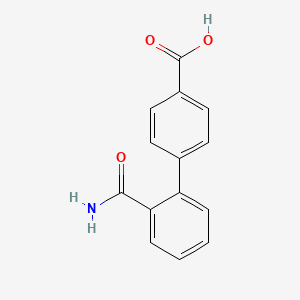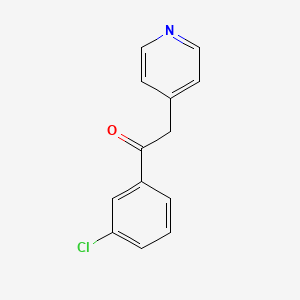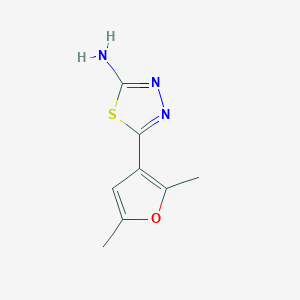
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine is a chiral compound with a complex structure that includes a pyridyl group, a phenyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridyl and phenyl intermediates, followed by their coupling with the piperazine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium and triisopropylborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridyl ring can be reduced under specific conditions.
Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl or pyridyl compounds.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine: The non-chiral version of the compound.
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperidine: A similar compound with a piperidine ring instead of a piperazine ring.
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpyrrolidine: A similar compound with a pyrrolidine ring.
Uniqueness
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. The presence of both pyridyl and phenyl groups also provides a versatile platform for further chemical modifications .
Eigenschaften
CAS-Nummer |
824954-89-4 |
|---|---|
Molekularformel |
C17H21N3O |
Molekulargewicht |
283.37 g/mol |
IUPAC-Name |
[2-[(2S)-4-methyl-2-phenylpiperazin-1-yl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
PYZPABZGIRHQTA-MRXNPFEDSA-N |
Isomerische SMILES |
CN1CCN([C@H](C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO |
Kanonische SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
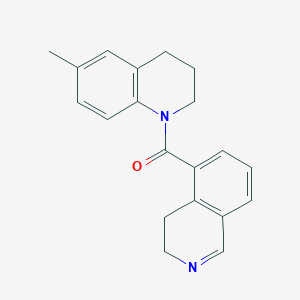
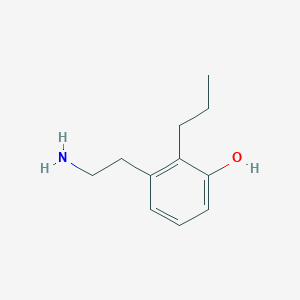
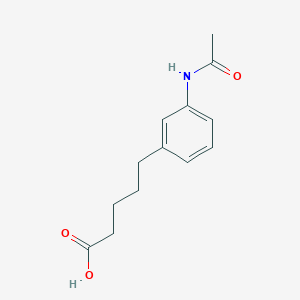
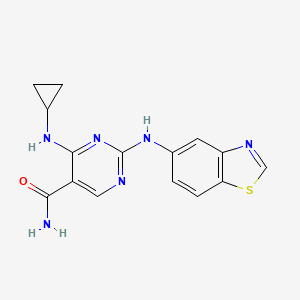

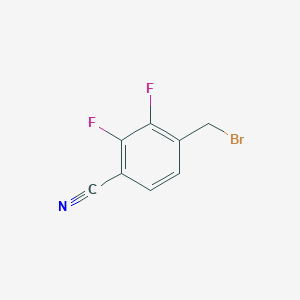
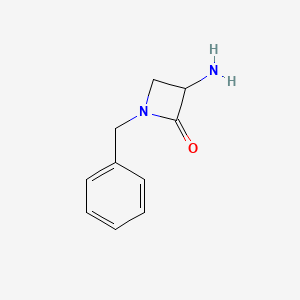
![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)
